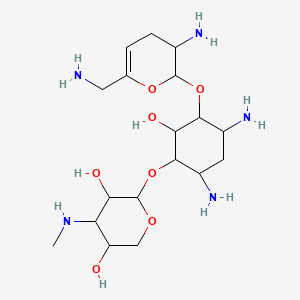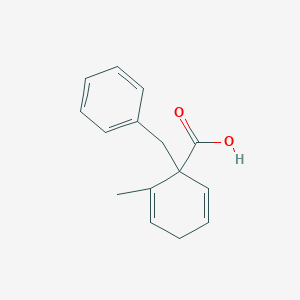
1-Benzyl-2-methylcyclohexa-2,5-diene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2-methylcyclohexa-2,5-diene-1-carboxylic acid is an organic compound with a unique structure that includes a benzyl group, a methyl group, and a carboxylic acid functional group attached to a cyclohexa-2,5-diene ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-2-methylcyclohexa-2,5-diene-1-carboxylic acid can be achieved through several methods. . This method is highly diastereoselective, ensuring the formation of the desired product with high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyl-2-methylcyclohexa-2,5-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diene ring to a more saturated cyclohexane ring.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzyl or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like alkyl halides (e.g., benzyl chloride) and bases (e.g., sodium hydride) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce cyclohexane derivatives.
Applications De Recherche Scientifique
1-Benzyl-2-methylcyclohexa-2,5-diene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Benzyl-2-methylcyclohexa-2,5-diene-1-carboxylic acid involves its interaction with various molecular targets. The benzyl group can participate in π-π interactions with aromatic systems, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylcyclohexa-2,5-diene-1-carboxylic acid: Similar structure but lacks the benzyl group.
2-Methylcyclohexa-2,5-diene-1-carboxylic acid: Similar structure but with a different substitution pattern on the ring.
Uniqueness
1-Benzyl-2-methylcyclohexa-2,5-diene-1-carboxylic acid is unique due to the presence of the benzyl group, which can significantly alter its chemical and biological properties compared to its analogs
Propriétés
Numéro CAS |
55262-12-9 |
|---|---|
Formule moléculaire |
C15H16O2 |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
1-benzyl-2-methylcyclohexa-2,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C15H16O2/c1-12-7-5-6-10-15(12,14(16)17)11-13-8-3-2-4-9-13/h2-4,6-10H,5,11H2,1H3,(H,16,17) |
Clé InChI |
IHSTVLZUXHDZHB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC=CC1(CC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




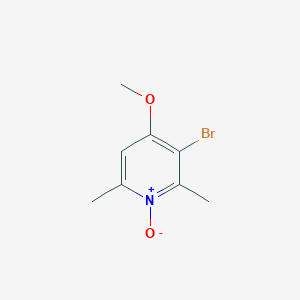
![1-Butyl-4-[2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]piperidin-4-ol](/img/structure/B14639603.png)



![2-(Octadecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14639634.png)

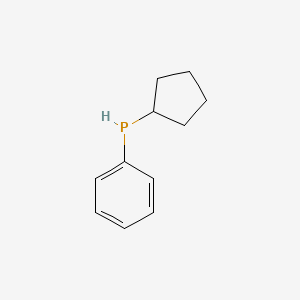
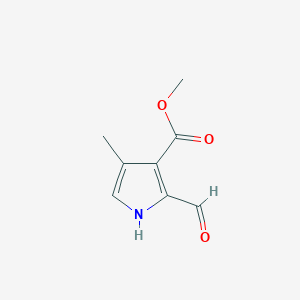
![Dimethyl [(2-aminophenyl)methyl]phosphonate](/img/structure/B14639664.png)

